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Compound of Interest |

Compound Name: BO07 hydrochloride
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Cat. No.: B605901
. J

Executive Summary

B07 Hydrochloride (BO7-HCI) is a potent, small-molecule CCR5 antagonist belonging to the
1,4-disubstituted piperazine class. Developed to overcome the physicochemical limitations of
earlier antagonists like TAK-220, BO7-HCI distinguishes itself through superior agueous
solubility (25 mg/mL) and oral bioavailability (56%), while maintaining nanomolar-range
inhibitory potency against HIV-1 entry.[1]

This guide analyzes the binding kinetics, thermodynamic stability, and functional inhibition of
BO7-HCl relative to clinical standards (Maraviroc) and structural analogs (TAK-220), providing a
roadmap for its application in viral entry inhibition assays and microbicide development.

Mechanistic Profile & Binding Topology[2][3][4]
Mode of Action

Unlike endogenous ligands (e.g., CCL5/RANTES) that bind to the orthosteric site within the N-
terminal domain (NTD) and Extracellular Loop 2 (ECLZ2), BO7-HCI functions as an allosteric
inverse agonist.

¢ Binding Pocket: BO7-HCI occupies the hydrophobic transmembrane (TM) cavity formed by
helices I, 11, 1ll, and VII.
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o Conformational Locking: Upon binding, it stabilizes the CCR5 receptor in an inactive
conformation, preventing the structural rearrangement required for gp120-V3 loop insertion.
This steric clash blocks the fusion of the viral envelope with the host cell membrane.

Signaling Pathway Blockade

The diagram below illustrates the interference of BO7-HCI in the HIV-1 entry cascade compared
to native signaling.
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Figure 1: Mechanism of Action. BO7-HCI stabilizes CCR5 in an inactive state, preventing gp120
interaction despite CD4 binding.

Comparative Analysis: Binding Affinity & Potency|[5]
[6][7]

The following data synthesizes experimental results from competitive radioligand binding
assays and single-round infectivity assays.

Quantitative Performance Matrix
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Binding
Affinity ( Antiviral N _ o
Ligand o Potency ( Solubility Bioavailabil
I (PBS) ity (Oral)
)
)
Synthetic 6.0 nM (
BO7-HCI ) ~2-10 nM 25 mg/mL 56%
Antagonist )
Synthetic 0.83 nM (
TAK-220 ) ~1.0 nM 2 mg/mL 1.4%
Antagonist )
FDA- 1-6 nM (
Maraviroc Approved 1-5nM Moderate 23-33%
Antagonist )
CCL5 Endogenous 0.1-0.5 nM (
) N/A (Agonist)  High N/A
(RANTES) Agonist )

Key Insight: While TAK-220 exhibits slightly higher raw affinity (lower

), BO7-HCI offers a critical translational advantage. Its solubility is >10-fold higher, and its oral
bioavailability is ~40-fold higher than TAK-220, making it a superior candidate for systemic or
high-concentration microbicide formulations.

Selectivity Profile

B0O7-HCI demonstrates high selectivity for CCR5 over CXCR4 and CCR2b, minimizing off-
target inflammatory modulation.

e CCR5 Selectivity: >1000-fold vs. CXCR4.

» Cross-Resistance: BO7-HCI retains potency against some Maraviroc-resistant strains,
suggesting subtle differences in the specific residues engaged within the transmembrane
pocket.

Experimental Protocols
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To validate BO7-HCI binding, use the following standardized protocols. These workflows ensure
data reproducibility and eliminate common artifacts like ligand depletion.

Competitive Radioligand Binding Assay

Objective: Determine the

of BO7-HCI by displacing
[-RANTES or

[-MIP-1

Materials:
¢ CHO-K1 cells stably expressing human CCR5.
o Radioligand:

I-RANTES (PerkinElmer, ~2200 Ci/mmol).

e Binding Buffer: 50 mM HEPES, 5 mM MgCl

, 1 mM CacCl

, 0.5% BSA, pH 7.4.
Protocol:
e Cell Prep: Harvest CHO-CCRS5 cells and resuspend at

cells/mL in Binding Buffer.

e Equilibrium: In a 96-well plate, add:
o 50 pL BO7-HCI (Serial dilution:

M to
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M).
o 50 pL
I-RANTES (Final conc: 0.1 nM).

o 100 pL Cell suspension.

Incubation: Incubate for 90 minutes at room temperature (25°C). Note: Equilibrium takes
longer at 4°C; RT is preferred for antagonists.

Termination: Harvest onto GF/B filter plates pre-soaked in 0.3% polyethylenimine (PEI) to
reduce non-specific binding.

Wash: Wash 3x with 500 pL ice-cold wash buffer (500 mM NacCl in HEPES).

Detection: Dry filters and count in a scintillation counter.

Analysis: Fit data to a one-site competition model:

Calcium Flux Functional Assay

Objective: Confirm antagonistic activity (blocking RANTES-induced Ca

mobilization).
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Figure 2: Functional Assay Workflow. Pre-incubation with BO7 is critical to allow allosteric

locking before agonist challenge.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [BO7 Hydrochloride: Comparative Binding Affinity and
Functional Profiling Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605901#b07-hydrochloride-binding-affinity-
compared-to-other-ccr5-ligands]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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